1-methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene
Description
1-Methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene (C₁₉H₂₄S₂, molecular weight = 316.5 g/mol) is a sulfur-containing aromatic compound characterized by two thioether (–S–) linkages connecting substituted benzene rings. Its crystal structure (triclinic, space group P1) features an all-trans conformation in the aliphatic chain, as confirmed by single-crystal X-ray diffraction studies .
Properties
IUPAC Name |
1,4-bis[(4-methylphenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22S2/c1-17-3-11-21(12-4-17)23-15-19-7-9-20(10-8-19)16-24-22-13-5-18(2)6-14-22/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVMGEHXEXVRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)CSC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenethiol with benzyl chloride under basic conditions to form 4-{[(4-methylphenyl)sulfanyl]methyl}benzene. This intermediate is then further reacted with another equivalent of benzyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Scientific Research Applications
1-methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene involves its interaction with various molecular targets and pathways. The sulfanyl groups can form strong interactions with metal ions and proteins, potentially affecting enzymatic activities and signaling pathways. The compound’s aromatic structure allows it to interact with DNA and other nucleic acids, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Table 1: Crystallographic Data Comparison
| Compound Name | Molecular Formula | Space Group | Unit Cell Parameters (Å, °) | Reference |
|---|---|---|---|---|
| 1-Methyl-4-{[(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)methyl]sulfanyl}benzene | C₁₉H₂₄S₂ | P1 | a = 5.7350, b = 14.8989, c = 20.5873; α = 84.586, β = 88.355, γ = 83.937 | |
| 1-Methoxy-4-({(4-methoxyphenyl)sulfanylmethyl}sulfanyl)benzene | C₂₁H₂₀O₂S₂ | P21/c | a = 21.1506, b = 5.6114, c = 17.1219; β = 110.336 | |
| 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene | C₁₅H₁₆OS | N/A | N/A (liquid at room temperature) |
Key Observations :
- The target compound adopts a triclinic lattice, whereas the methoxy analogue (C₂₁H₂₀O₂S₂) crystallizes in a monoclinic system (P21/c) . The latter forms a propeller-shaped structure stabilized by C–H···π interactions, absent in the target compound due to differences in substituents .
- The phenoxyethyl derivative (C₁₅H₁₆OS) lacks crystallographic data, likely due to its liquid state, highlighting the impact of substituents on physical properties .
Electronic and Functional Group Effects
Key Observations :
- Sulfonyl (–SO₂–) derivatives (e.g., ) exhibit higher oxidation states compared to thioether analogues, altering their electronic properties and expanding applications in oxidation-resistant materials or pharmaceuticals .
- The tert-butylsulfanyl group in compound 5f () introduces steric bulk, which may hinder coordination flexibility compared to the target compound’s 4-methylphenyl groups .
Key Observations :
- The target compound’s synthesis emphasizes thioether linkage formation , whereas compound 5e () employs cyclization strategies, reflecting divergent reactivity of sulfur functionalities .
- Thiocyanate derivatives () show distinct IR absorption (ν(SCN) = 2150 cm⁻¹), absent in thioethers, aiding structural identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
